molecular formula C20H17ClN4O3 B283734 (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE

Cat. No.: B283734
M. Wt: 396.8 g/mol
InChI Key: LZXVMDGCVGUYBH-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a benzimidazole moiety, and a pyrazolidinedione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination of the Phenyl Ring: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrazolidinedione Core: The pyrazolidinedione core is synthesized through the reaction of hydrazine with a suitable diketone or ketoester.

    Coupling Reactions: The final step involves coupling the chlorinated phenyl ring, benzimidazole moiety, and pyrazolidinedione core under basic or acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrazolidinedione core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced pyrazolidinedione derivatives.

Scientific Research Applications

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE can be compared with other similar compounds, such as:

    1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione: This compound lacks the benzimidazole moiety, which may result in different chemical reactivity and biological activity.

    4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione:

The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C20H17ClN4O3/c1-11-4-6-13(10-15(11)21)25-19(27)14(18(26)22-25)8-12-5-7-16-17(9-12)24(3)20(28)23(16)2/h4-10H,1-3H3,(H,22,26)/b14-8-

InChI Key

LZXVMDGCVGUYBH-ZSOIEALJSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2)Cl

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/C(=O)N2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2)Cl

Origin of Product

United States

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